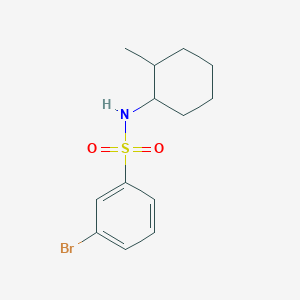![molecular formula C12H13ClN4 B7529028 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its pharmacological properties. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have therapeutic potential in various inflammatory and autoimmune diseases.
作用機序
CP-690,550 inhibits the activity of 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in immune response and inflammation. By blocking these pathways, CP-690,550 reduces the activity of immune cells and the production of inflammatory cytokines, leading to a reduction in disease activity and symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including a reduction in the production of inflammatory cytokines, inhibition of immune cell activation and proliferation, and modulation of T-cell differentiation. These effects contribute to the therapeutic potential of CP-690,550 in various inflammatory and autoimmune diseases.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which allows for specific targeting of these pathways. However, CP-690,550 also has limitations, including its relatively short half-life and the potential for off-target effects, which need to be considered in experimental design.
将来の方向性
There are several future directions for research on CP-690,550, including further optimization of its pharmacological properties, identification of biomarkers for patient selection, and exploration of its potential in other inflammatory and autoimmune diseases. Additionally, the development of combination therapies with CP-690,550 and other targeted therapies may provide additional benefits for patients with these conditions.
In conclusion, CP-690,550 is a small molecule drug that has shown promising results in preclinical and clinical studies for its therapeutic potential in various inflammatory and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CP-690,550 may lead to the development of new and effective treatments for these conditions.
合成法
The synthesis of CP-690,550 involves several steps, including the reaction of 3-chlorobenzyl chloride with 6-methylpyrimidine-2,4-diamine, followed by further chemical modifications. The final product is obtained through a purification process using chromatography techniques. The synthesis of CP-690,550 has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
CP-690,550 has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. CP-690,550 has been tested in preclinical and clinical studies, and has shown promising results in reducing disease activity and improving clinical outcomes in patients with these conditions.
特性
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8-5-11(17-12(14)16-8)15-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJEQBZNUUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
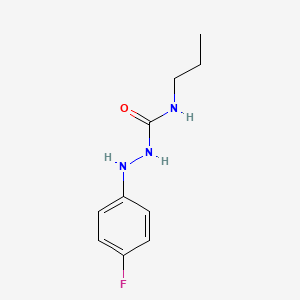

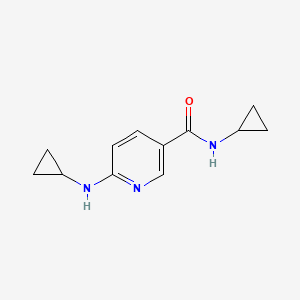
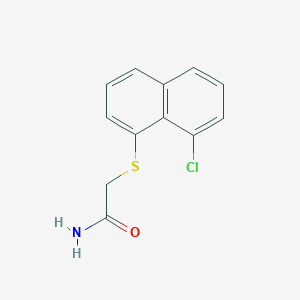
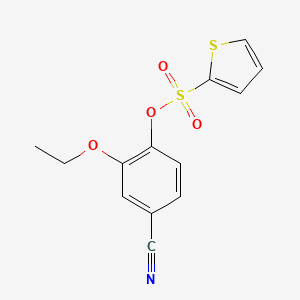
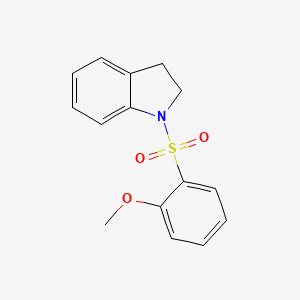
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
